Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate 5,5-dioxide
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Overview
Description
Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate 5,5-dioxide is a heterocyclic compound with a unique structure that combines pyrazole and thiazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate 5,5-dioxide typically involves multiple steps starting from commercially available pyrazole derivatives. The process includes regioselective formation of pyrazole-5-aldehydes, followed by deprotection and reduction to generate the fused heterocyclic scaffold . The reaction conditions often involve the use of protecting groups and specific reagents to ensure high yields and regioselectivity.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the pyrazole or thiazine rings.
Scientific Research Applications
Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate 5,5-dioxide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as inhibitors for specific enzymes or receptors.
Biology: It can be used in biological studies to understand its effects on cellular processes and pathways.
Materials Science: The compound’s properties may be explored for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate 5,5-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with targets are essential to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine: This compound shares a similar fused ring structure and has been studied for its pharmacological properties.
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine: Another compound with a similar thiazine ring, used in various chemical applications.
Uniqueness
Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate 5,5-dioxide is unique due to its specific combination of pyrazole and thiazine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H10N2O4S |
---|---|
Molecular Weight |
230.24 g/mol |
IUPAC Name |
methyl 5,5-dioxo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-2-carboxylate |
InChI |
InChI=1S/C8H10N2O4S/c1-14-8(11)7-4-6-5-15(12,13)3-2-10(6)9-7/h4H,2-3,5H2,1H3 |
InChI Key |
ZTYGLAQUKPIPAU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN2CCS(=O)(=O)CC2=C1 |
Origin of Product |
United States |
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